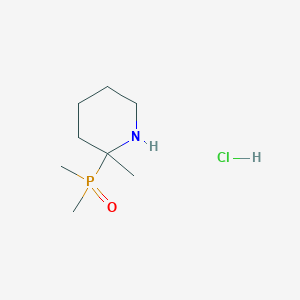

2-Dimethylphosphoryl-2-methylpiperidine;hydrochloride

Description

2-Dimethylphosphoryl-2-methylpiperidine hydrochloride is a piperidine derivative featuring a dimethylphosphoryl group and a methyl substituent at the 2-position of the piperidine ring, with a hydrochloride counterion enhancing its solubility. Piperidine derivatives are widely explored in medicinal chemistry for their bioactivity, particularly in central nervous system (CNS) targeting and enzyme modulation .

Properties

IUPAC Name |

2-dimethylphosphoryl-2-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOP.ClH/c1-8(11(2,3)10)6-4-5-7-9-8;/h9H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDPOHCFQUYLAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)P(=O)(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylphosphoryl-2-methylpiperidine;hydrochloride typically involves the reaction of 2-methylpiperidine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing waste and by-products. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylphosphoryl-2-methylpiperidine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form various oxidized derivatives, such as aldehydes or carboxylic acids.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-Dimethylphosphoryl-2-methylpiperidine;hydrochloride is characterized by its unique molecular structure, which includes a piperidine ring substituted with a dimethylphosphoryl group. This structure contributes to its biological activity, making it a versatile compound in drug development.

Neurological Research

The compound has been investigated for its potential effects on neurological conditions. Research indicates that it may exhibit properties that modulate neurotransmitter systems, particularly involving serotonin receptors. Its structural similarity to other piperidine derivatives suggests it could act as a selective agonist or antagonist in various receptor systems.

Case Study:

A study on similar piperidine compounds demonstrated their efficacy in modulating serotonin receptor activity, which is crucial for treating conditions like depression and anxiety. The findings suggest that this compound could be explored further in this context .

Anticancer Research

Recent investigations have highlighted the potential of this compound in cancer therapy. It has been shown to interact with cancer cell lines, exhibiting cytotoxic effects that could be harnessed for therapeutic purposes.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 2.57 | Induction of apoptosis |

| MDA-MB-231 | 3.14 | Inhibition of proliferation |

| A549 | 4.02 | Cell cycle arrest |

This table summarizes the inhibitory concentrations observed in various cancer cell lines, indicating promising anticancer activity .

Development of Therapeutics

The compound's pharmacological profile suggests it could serve as a lead compound for the development of new therapeutics targeting psychiatric disorders and cancer. Its ability to selectively engage with specific receptors makes it a candidate for further exploration in drug design.

Example Application:

In a patent related to formulations containing similar compounds, the potential routes of administration and their efficacy in treating psychosis associated with Parkinson's disease were discussed. This highlights the relevance of this compound in developing treatments for complex neurological disorders .

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively, leading to the development of various derivatives with enhanced biological activities. These derivatives are being studied for improved selectivity and potency against specific targets.

Synthesis Overview:

The synthetic pathways often involve the modification of the piperidine ring or the phosphorylation process, allowing researchers to tailor the compound's properties for specific applications .

Mechanism of Action

The mechanism by which 2-Dimethylphosphoryl-2-methylpiperidine;hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Hydrochlorides

The following compounds are selected for comparison based on shared structural motifs (piperidine core, hydrochloride salt, and substituent diversity):

Structural and Functional Group Comparison

*Estimated based on structural analogs.

Physicochemical Properties

- Water Solubility: Hydrochloride salts generally exhibit higher aqueous solubility. For example, 4-(Diphenylmethoxy)piperidine hydrochloride’s solubility is undocumented, but its molecular weight (303.83) suggests moderate solubility . Piperidine-2-carboxylic acid hydrochloride’s carboxylic acid group likely enhances solubility compared to phosphoryl or phenoxy derivatives .

- Lipophilicity: The dimethylphosphoryl group in the target compound may reduce logP relative to diphenylmethoxy or phenoxyethyl analogs, affecting blood-brain barrier penetration .

Biological Activity

2-Dimethylphosphoryl-2-methylpiperidine;hydrochloride (CAS No. 2445791-74-0) is a chemical compound that has garnered interest due to its potential biological activities, particularly in the field of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a dimethylphosphoryl group attached to a methylpiperidine ring. This unique structure contributes to its interaction with biological systems.

The biological activity of 2-Dimethylphosphoryl-2-methylpiperidine is primarily linked to its ability to interact with cholinergic systems. It acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neurotransmission and potentially leading to various physiological effects.

Case Studies and Research Findings

-

Cholinesterase Inhibition :

- Studies have demonstrated that compounds similar to 2-Dimethylphosphoryl-2-methylpiperidine exhibit significant AChE inhibitory activity. For instance, a comparative analysis showed that certain phosphonates can inhibit AChE with varying potencies depending on their structural modifications .

- A study highlighted that specific modifications in the piperidine structure could enhance the reactivity towards AChE, indicating a structure-activity relationship that could be exploited for therapeutic purposes .

-

Neurotoxicity :

- Research indicates that compounds inhibiting AChE can lead to neurotoxic effects, including symptoms associated with organophosphate poisoning. The inhibition of AChE by 2-Dimethylphosphoryl-2-methylpiperidine may lead to overstimulation of cholinergic receptors, resulting in potential neurotoxic outcomes .

- Pharmacological Applications :

Data Summary

| Property | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 2445791-74-0 |

| Mechanism | Acetylcholinesterase inhibitor |

| Potential Applications | Neurodegenerative diseases, Myasthenia gravis |

| Toxicity Concerns | Neurotoxic effects due to cholinergic overstimulation |

Q & A

Q. What are the optimal synthetic routes for 2-dimethylphosphoryl-2-methylpiperidine hydrochloride, considering its phosphoryl and methyl substituents?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Starting Materials : Begin with a methylpiperidine precursor and dimethylphosphoryl chloride.

Phosphorylation : Introduce the phosphoryl group via nucleophilic substitution under anhydrous conditions (e.g., using tetrahydrofuran as a solvent and a base like triethylamine to scavenge HCl) .

Cyclization : Optimize ring closure using catalysts such as palladium or nickel-based systems for stereochemical control .

Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) to achieve >95% purity .

- Critical Parameters : Reaction temperature (60–80°C), exclusion of moisture, and stoichiometric excess of phosphorylating agents.

Q. How can researchers ensure structural fidelity during characterization of 2-dimethylphosphoryl-2-methylpiperidine hydrochloride?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the methylpiperidine backbone and phosphoryl group integration (e.g., δ 1.2–1.8 ppm for methyl groups, δ 2.5–3.5 ppm for piperidine protons) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.12 for C₈H₁₇ClNO₂P) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline forms .

Q. What safety protocols are critical for handling 2-dimethylphosphoryl-2-methylpiperidine hydrochloride?

- Methodological Answer :

- Storage : Maintain at 2–8°C in airtight containers to prevent hydrolysis of the phosphoryl group .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in labeled hazardous containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Control variables such as solvent (DMSO concentration ≤0.1%), pH (6.5–7.5), and cell line passage number .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm absence of degradants (e.g., hydrolyzed phosphoryl groups) .

- Structural Analog Comparison : Benchmark activity against analogs like 2,2-dimethylpiperidine derivatives to isolate substituent-specific effects .

Q. What mechanistic insights explain the compound’s interaction with neurological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to acetylcholinesterase (PDB ID: 4EY7) to identify hydrogen bonds between the phosphoryl group and catalytic serine residues .

- In Vitro Profiling : Measure IC₅₀ values in enzyme inhibition assays (e.g., Ellman’s method for cholinesterase activity) .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation and correlate with in vivo half-life .

Q. How does the stability of 2-dimethylphosphoryl-2-methylpiperidine hydrochloride vary under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation : Conduct accelerated stability studies (25–40°C, pH 1–9) with LC-MS monitoring. The phosphoryl group hydrolyzes rapidly at pH <3, forming a hydroxyl derivative .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy shows λmax shifts (230→245 nm) after 48-hour light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.